N-(1-benzylpiperidin-4-yl)-2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
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Properties
Molecular Formula |
C25H27ClN2O4 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C25H27ClN2O4/c1-16-17(2)25(30)32-22-13-23(21(26)12-20(16)22)31-15-24(29)27-19-8-10-28(11-9-19)14-18-6-4-3-5-7-18/h3-7,12-13,19H,8-11,14-15H2,1-2H3,(H,27,29) |
InChI Key |
NKYNLIPQNMIMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves the reaction of 1-benzylpiperidine with chloroacetyl chloride followed by coupling with a chromen derivative. The purity and identity of the synthesized compound are usually confirmed through techniques such as NMR and mass spectrometry.
Acetylcholinesterase Inhibition
One of the significant biological activities of this compound is its inhibition of acetylcholinesterase (AChE). AChE plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
Research has shown that derivatives of piperidine compounds exhibit varying degrees of AChE inhibition. For instance, a study indicated that certain piperidine derivatives demonstrated moderate AChE inhibitory activity with percentages exceeding 10% at concentrations of 100 μM . This suggests that this compound may have therapeutic potential in treating neurodegenerative diseases.
Anticancer Activity
In addition to its neuroprotective properties, the compound has been evaluated for anticancer activity. Preliminary studies indicated that similar compounds exerted cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies . The mechanism often involves induction of apoptosis and disruption of mitochondrial function in cancer cells.
Study 1: Neuroprotective Effects
A study focusing on the neuroprotective effects of piperidine derivatives found that compounds similar to this compound significantly reduced neuronal cell death in models of oxidative stress. The results suggested a potential application in neurodegenerative conditions where oxidative damage is prevalent.
Study 2: Antitumor Efficacy
Another study evaluated the antitumor efficacy of related compounds against human cancer cell lines. The results showed that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways . This highlights the potential role of this compound as an anticancer agent.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a benzylpiperidine moiety linked to a chromenyl acetamide. Its molecular formula is , and it features several functional groups that contribute to its biological activity.
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of N-(1-benzylpiperidin-4-yl)-2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells .
-
Neuroprotective Effects
- The compound's structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds with piperidine structures can enhance cognitive function and protect against neuronal death by modulating neurotransmitter systems .
- Antimicrobial Properties
Table 1: Summary of Research Findings on this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
